molecular formula C15H18N2O4 B269620 3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide

3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide

Cat. No.: B269620
M. Wt: 290.31 g/mol
InChI Key: PDPCWCMINYWCAN-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzene ring, a propanamide group, and an isoxazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide can be achieved through various synthetic routes. One common method involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a ketone or aldehyde. This reaction is typically carried out under mild conditions and can yield the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide

InChI

InChI=1S/C15H18N2O4/c1-10-8-14(17-21-10)16-15(18)7-5-11-4-6-12(19-2)13(9-11)20-3/h4,6,8-9H,5,7H2,1-3H3,(H,16,17,18)

InChI Key

PDPCWCMINYWCAN-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)CCC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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